N-Benzylidene-L-alanine Sodium Salt

Asymmetric synthesis Chiral building blocks Stereochemical purity

N-Benzylidene-L-alanine Sodium Salt (CAS 113806-26-1) is an L-alanine-derived Schiff base sodium carboxylate with the molecular formula C10H10NNaO2 and molecular weight 199.18 g/mol. Formed via condensation of L-alanine with benzaldehyde, the compound features a chiral α-carbon retaining the (S)-configuration and an imine (C=N) functional group.

Molecular Formula C10H10NNaO2
Molecular Weight 199.18 g/mol
Cat. No. B13449908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylidene-L-alanine Sodium Salt
Molecular FormulaC10H10NNaO2
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+]
InChIInChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1
InChIKeyUEYDEAGOZCQQKT-QRPNPIFTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylidene-L-alanine Sodium Salt: Essential Specifications and Scientific Profile for Procurement


N-Benzylidene-L-alanine Sodium Salt (CAS 113806-26-1) is an L-alanine-derived Schiff base sodium carboxylate with the molecular formula C10H10NNaO2 and molecular weight 199.18 g/mol . Formed via condensation of L-alanine with benzaldehyde, the compound features a chiral α-carbon retaining the (S)-configuration and an imine (C=N) functional group . It is soluble in dimethyl sulfoxide and functions primarily as a chiral building block and synthetic intermediate in medicinal chemistry and asymmetric synthesis applications .

Why N-Benzylidene-L-alanine Sodium Salt Cannot Be Substituted by Generic Analogs in Sensitive Synthetic Workflows


Generic substitution among N-benzylidene amino acid derivatives introduces multiple uncontrolled variables that compromise experimental reproducibility. The specific L-alanine backbone determines stereochemical outcomes in downstream asymmetric transformations, whereas substitution with glycine-derived, phenylalanine-derived, or D-enantiomeric analogs alters both steric profiles and chiral induction capacity . Additionally, the sodium carboxylate form confers distinct solubility behavior in polar aprotic media compared to neutral free acids or ester derivatives, affecting reaction kinetics and phase-transfer efficiency [1]. These compound-specific physicochemical and stereochemical attributes cannot be extrapolated across the broader Schiff base amino acid class, necessitating compound-verified procurement for applications where chiral integrity and reproducible synthetic outcomes are required .

N-Benzylidene-L-alanine Sodium Salt: Quantitative Differentiation Evidence Against Comparable Analogs


Chiral Integrity and Stereochemical Purity: Differentiated L-Alanine Configuration Versus Racemic and D-Enantiomer Analogs

N-Benzylidene-L-alanine Sodium Salt is produced with retention of the L-alanine (S)-configuration, as confirmed by the stereochemically explicit InChIKey (UEYDEAGOZCQQKT-KQMUIHPKSA-M) and Isomeric SMILES (C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+]) specifications . In contrast, the DL-racemic analog (N-benzylidene-DL-alanine sodium salt, also assigned CAS 113806-26-1 in some commercial listings) contains an equimolar mixture of both enantiomers, providing no stereochemical control and yielding unpredictable enantioselectivity outcomes when employed in asymmetric transformations [1]. This configurational distinction is critical: in phase-transfer Cα-alkylation reactions of related alanine Schiff base ester derivatives, the enantiomeric purity of the starting amino acid scaffold directly influences the degree of asymmetric induction achieved with chiral catalysts [2].

Asymmetric synthesis Chiral building blocks Stereochemical purity

Synthetic Intermediate Specificity: Unique Precursor Role for O,α-Dimethyl-L-tyrosine Hydrochloride

N-Benzylidene-L-alanine Sodium Salt is documented in multiple independent technical datasheets as a dedicated intermediate for the synthesis of O,α-Dimethyl-L-tyrosine Hydrochloride, the S-enantiomer of a tryptophan analog metabolite that functions as a tyrosine hydroxylase inhibitor . The foundational reference for this application is Saari, W.S. et al. (J. Med. Chem., 10, 1008, 1967) . Neither the D-enantiomer analog (N-Benzylidene-D-alanine sodium salt) nor the ester derivatives (N-Benzylidene-L-alanine methyl ester, N-Benzylidene-L-alanine ethyl ester) are cited as validated precursors for this specific stereochemically defined tyrosine derivative, which requires the L-alanine backbone to yield the correct S-enantiomer of the final product .

Tyrosine hydroxylase inhibition Neurotransmitter research Amino acid metabolite synthesis

Stability Profile and Storage Requirements: Differentiated Handling Conditions Versus Room-Temperature Stable Analogs

N-Benzylidene-L-alanine Sodium Salt requires refrigerated storage at -4°C for short-term use (1-2 weeks) and -20°C for extended storage (1-2 years) to prevent imine hydrolysis and maintain structural integrity [1]. This temperature sensitivity is a direct consequence of the unprotected Schiff base imine (C=N) linkage, which is susceptible to hydrolytic cleavage in the presence of ambient moisture. In contrast, structurally related but more stable analogs—such as N-benzylidene alanine methyl ester or the corresponding free acid form—exhibit reduced hydrolytic lability due to ester protection or different protonation states of the carboxylate moiety [2]. The sodium carboxylate salt form provides aqueous solubility advantages but necessitates cold-chain logistics that procurement workflows must accommodate .

Schiff base stability Storage conditions Laboratory procurement

Cost and Availability Profile: Differentiated Procurement Economics Versus Bulk Commodity Analogs

N-Benzylidene-L-alanine Sodium Salt is positioned as a specialized research intermediate rather than a commodity chemical, with documented commercial pricing at approximately €283.00 for 250 mg and €952.00 for 1 g quantities from specialty suppliers . Alternative suppliers list 250 mg at RMB 1995 (~€258 equivalent) [1]. This pricing tier—exceeding €1,000/g at the 1 g scale—reflects the compound's niche application profile, chiral purity requirements, and limited-scale production economics. By comparison, structurally simpler Schiff bases such as N-benzylideneaniline are available as bulk industrial chemicals at substantially lower cost (sub-€10/g scale) due to established large-volume manufacturing routes [2].

Specialty chemicals Research reagents Chiral intermediates

N-Benzylidene-L-alanine Sodium Salt: Validated Application Scenarios Based on Differential Evidence


Synthesis of O,α-Dimethyl-L-tyrosine Hydrochloride for Tyrosine Hydroxylase Inhibition Studies

This compound serves as a documented intermediate specifically for the synthesis of O,α-Dimethyl-L-tyrosine Hydrochloride (the S-enantiomer), a metabolite analog and tyrosine hydroxylase inhibitor . The L-alanine configuration of the sodium salt ensures the final product retains the correct S-stereochemistry. Researchers investigating catecholamine biosynthesis pathways, neurotransmitter regulation, or developing novel tyrosine hydroxylase inhibitors should procure the L-enantiomer sodium salt specifically rather than D-enantiomer or racemic DL analogs, as substitution would yield incorrect stereoisomers of the final bioactive molecule .

Chiral Building Block for Asymmetric Synthesis Requiring Enantiomerically Pure L-Alanine Scaffolds

The compound provides a single-enantiomer (S)-configured alanine-derived Schiff base scaffold with a reactive imine functional group . This stereochemically defined starting material is suitable for asymmetric transformations where the alanine α-carbon chirality can be leveraged for stereochemical control or where the final product requires retention of L-amino acid configuration. For applications involving phase-transfer Cα-alkylation of alanine Schiff base derivatives, where enantioselectivity of up to 86% ee has been demonstrated with chiral catalysts , the enantiopure L-form provides a defined stereochemical baseline that racemic DL-mixtures cannot offer .

Metal Complexation Studies with Chirally Defined Schiff Base Ligands

The imine (C=N) and carboxylate functional groups of N-Benzylidene-L-alanine Sodium Salt enable coordination with transition metal ions to form chiral metal complexes . While direct comparative complexation data for this specific sodium salt are limited, structurally related N-benzylidene alanine Schiff bases have been employed as chiral ligands and substrates in catalytic asymmetric reactions including Cu(II) and Ni(II) salen-catalyzed systems . The L-configuration of the alanine moiety provides a defined chiral environment for metal coordination, which is essential for studies of stereoselective catalysis or chiral recognition phenomena. Procuring the L-enantiomer sodium salt rather than the DL-racemic mixture eliminates stereochemical ambiguity in metal-ligand interaction studies .

Peptide Chemistry and Amino Acid Derivatization Requiring Orthogonal Protecting Group Strategies

The benzylidene imine group functions as a transient protecting moiety for the α-amino group of L-alanine while the sodium carboxylate remains available for activation or coupling reactions . This orthogonal protection strategy is applicable in peptide synthesis workflows where sequential deprotection and coupling steps require differentiated protecting group lability. The sodium salt form offers distinct solubility behavior in polar aprotic solvents such as DMSO compared to neutral free acid or ester-protected analogs . Researchers designing multi-step synthetic sequences that require α-amino protection with an acid- or base-labile benzylidene group should select this specific sodium salt form for predictable solubility and reactivity profiles that differ from ester derivatives or the free acid form .

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